(2R)-1-Methyl-2-phenylpyrrolidine-D3 is a deuterated derivative of 1-methyl-2-phenylpyrrolidine, a compound belonging to the class of pyrrolidines. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl group. Its molecular formula is with a molecular weight of approximately 164.26 g/mol . The presence of deuterium provides unique properties that are useful in various chemical and biological applications, particularly in tracer studies and metabolic research.
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
The synthesis of (2R)-1-Methyl-2-phenylpyrrolidine-D3 typically involves several steps:
(2R)-1-Methyl-2-phenylpyrrolidine-D3 has several applications:
Interaction studies involving (2R)-1-Methyl-2-phenylpyrrolidine-D3 focus on its binding affinity and efficacy towards various receptors and enzymes. Preliminary data suggest potential interactions with:
These interactions highlight the importance of further research to elucidate its pharmacological profile and therapeutic potential .
Several compounds share structural similarities with (2R)-1-Methyl-2-phenylpyrrolidine-D3. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methyl-2-phenylpyrrolidine | Non-deuterated analog | Lacks deuterium; commonly used in studies |
| 2-Methyl-1-benzylpyrrolidine | Benzyl-substituted | Different substitution pattern affects activity |
| 3-Pyridinylmethylpyrrolidine | Pyridine substitution | Alters receptor affinity and selectivity |
The uniqueness of (2R)-1-Methyl-2-phenylpyrrolidine-D3 lies primarily in its deuterated structure, which enhances its utility in metabolic tracing and provides distinct isotopic signatures that can be leveraged in both research and pharmaceutical development .
The compound belongs to the deuterated pyrrolidine alkaloids, classified under the EC 3.5.1.18 enzyme inhibitor category. Its systematic IUPAC name is (2R)-2-phenyl-1-(trideuteriomethyl)pyrrolidine, with the molecular formula C₁₁H₁₂D₃N and a molecular weight of 164.26 g/mol. Key structural features include:
| Property | Description |
|---|---|
| Parent structure | Pyrrolidine (C₄H₉N) |
| Substituents | Methyl-D₃ group at N1, phenyl group at C2 |
| Stereochemistry | R-configuration at C2 |
| CAS Registry | 58166-84-0 |
The deuterium atoms occupy positions within the methyl group, replacing protium atoms while preserving the compound's chiral center.
Deuterium incorporation strategies evolved significantly following Harold Urey's 1931 discovery of deuterium. Early deuterated pyrrolidines like nicotine analogs emerged in the 1990s to study nicotinic acetylcholine receptor binding mechanisms. The development of catalytic asymmetric deuteration techniques after 2010, particularly Cu(I)-catalyzed H/D exchange (H/D-Ex) with D₂O, enabled efficient synthesis of α-deuterated pyrrolidines like (2R)-1-Methyl-2-phenylpyrrolidine-D3. Modern methods achieve >95% deuterium incorporation using 2-hydroxynicotinaldehyde catalysts under mild conditions.
This compound exemplifies three key isotopic phenomena:
Recent advances in azomethine ylide 1,3-dipolar cycloadditions have utilized this compound to synthesize deuterated MDM2 antagonists like idasanutlin (RG7388), demonstrating >98% enantiomeric excess.
(2R)-1-Methyl-2-phenylpyrrolidine-D3 occupies a niche in neuropharmacology and metabolic studies:
The compound's utility extends to deuterium-directed synthesis (DDS) strategies, where isotopic labels guide regioselective functionalization of pyrrolidine scaffolds.